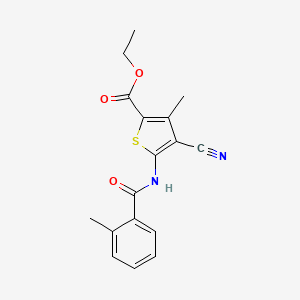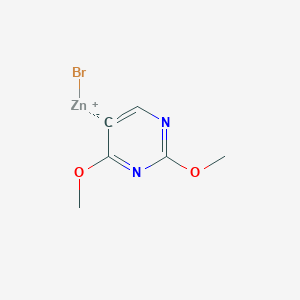
2,4-Dimethoxypyrimidin-5-ylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxypyrimidin-5-ylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions, and a zinc bromide moiety at the 5 position. The compound is typically used in a 0.25 M solution in THF, a common solvent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxypyrimidin-5-ylzinc bromide typically involves the reaction of 2,4-dimethoxypyrimidine with a zinc bromide source. One common method is the direct metallation of 2,4-dimethoxypyrimidine using a zinc reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxypyrimidin-5-ylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base and under an inert atmosphere.
Coupling Reactions: Palladium or nickel catalysts are often used in coupling reactions. The reactions are usually performed in THF or other suitable solvents at elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In substitution reactions, the products are typically substituted pyrimidines. In coupling reactions, the products are often biaryl or alkyl-aryl compounds.
Scientific Research Applications
2,4-Dimethoxypyrimidin-5-ylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug candidates and intermediates.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxypyrimidin-5-ylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and cross-coupling, to form new chemical bonds. The zinc bromide moiety plays a crucial role in stabilizing the intermediate and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyrimidin-5-ylzinc bromide: Similar structure but with only one methoxy group.
4-Methoxypyrimidin-5-ylzinc bromide: Similar structure but with the methoxy group at the 4 position only.
2,4-Dimethoxypyrimidin-5-ylzinc chloride: Similar structure but with a chloride instead of a bromide.
Uniqueness
2,4-Dimethoxypyrimidin-5-ylzinc bromide is unique due to the presence of two methoxy groups, which can influence its reactivity and selectivity in chemical reactions. The bromide moiety also provides different reactivity compared to chloride, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C6H7BrN2O2Zn |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
bromozinc(1+);2,4-dimethoxy-5H-pyrimidin-5-ide |
InChI |
InChI=1S/C6H7N2O2.BrH.Zn/c1-9-5-3-4-7-6(8-5)10-2;;/h4H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
JAOMIJCMXCMJJO-UHFFFAOYSA-M |
Canonical SMILES |
COC1=NC(=NC=[C-]1)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



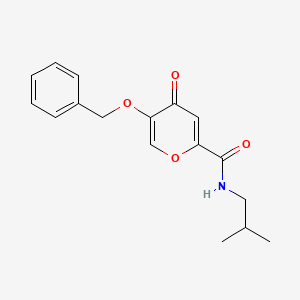

![3-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14880642.png)
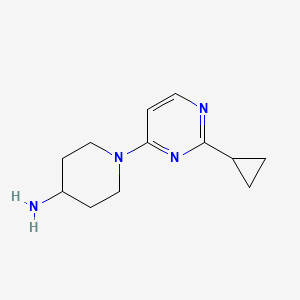

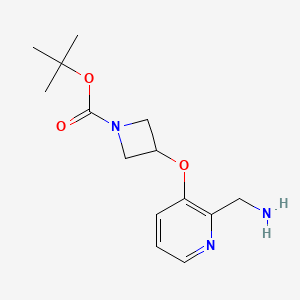

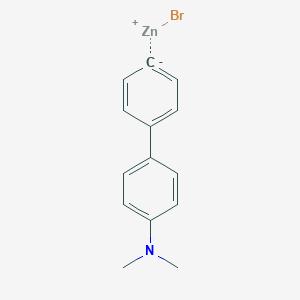


![5-[3-(benzyloxy)phenyl]-8,8-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880680.png)

